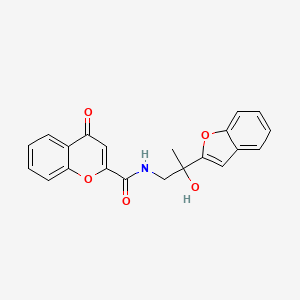
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide, also known as BHPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BHPC is a chromene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- The compound's crystal structure has been characterized through X-ray diffraction, revealing intermolecular hydrogen bonds leading to dimer formation and intramolecular π-π interactions, contributing to its stability and potential functionalities (Anuradha et al., 2012).
Synthetic Applications and Methodologies
- A modular approach involving Claisen rearrangement and ring-closing metathesis has been developed for synthesizing benzofurans, 2H-chromenes, and benzoxepines, showcasing the compound's relevance in accessing various phenylpropanoid natural products (Kotha & Solanke, 2022).
- Novel isocyanide-based three-component synthesis in water has been described for preparing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates, demonstrating an efficient and green synthetic procedure (Rostami-Charati et al., 2012).
Advanced Materials and Chemical Analysis
- Synthesis and application of molecular probes for detecting hydroxyl radicals produced by gamma rays in aqueous solutions highlight the compound's potential in radiobiological research and as a DNA-binding fluorescent indicator (Singh et al., 2008).
- Novel spiropyran derivatives related to this compound have been synthesized, exhibiting chelatofore functionalities with potential applications in smart materials and molecular recognition (Bulanov et al., 2009).
Bioactive Compounds and Potential Therapeutic Applications
- Synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety have been studied, indicating significant activity towards acetylcholinesterase, suggesting therapeutic potentials (Ghanei-Nasab et al., 2016).
Miscellaneous Applications
- Synthesis of chromanes and 4H-chromenes exploring the oxidation of 2H-chromenes highlights innovative pathways for creating structurally diverse molecules, potentially useful in various scientific and industrial applications (Ahmad & Silva, 2012).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may lead to inhibition of cell growth at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that changes in lifestyle and environmental factors have been linked to the occurrence of cancer , indicating that these factors could potentially influence the compound’s efficacy.
Análisis Bioquímico
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, a benzofuran derivative was found to produce a significant inhibitory effect on Src kinase .
Cellular Effects
Some benzofuran derivatives have shown promising results against certain types of experimental cancers .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms . For instance, some benzofuran derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been synthesized and studied under various conditions . For example, a benzofuran derivative was successfully synthesized via photoinduced 6π-electrocyclization .
Dosage Effects in Animal Models
Some benzofuran derivatives have been tested in animal models . For instance, BPAP was tested in two different doses in a mouse lung adenocarcinoma xenograft model, showing significant inhibition of tumor growth at both doses .
Metabolic Pathways
Benzofuran derivatives have been found to be involved in various metabolic pathways . For example, a benzofuran derivative was biosynthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .
Transport and Distribution
Some benzofuran derivatives have been studied for their transport and distribution . For example, a benzofuran derivative was administered orally and dermally in rats, suggesting potential routes of distribution .
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-21(25,19-10-13-6-2-4-8-16(13)27-19)12-22-20(24)18-11-15(23)14-7-3-5-9-17(14)26-18/h2-11,25H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJEILMMNIALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

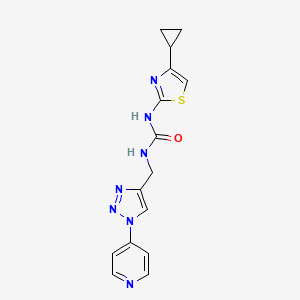

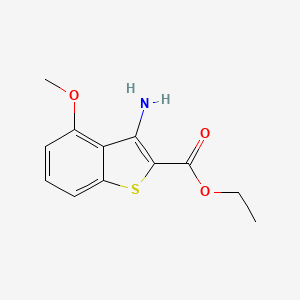
![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)
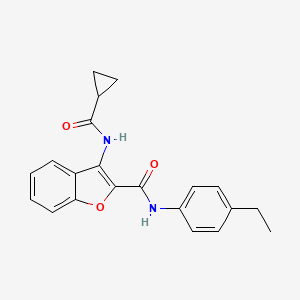
![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)
![N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2771281.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2771284.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
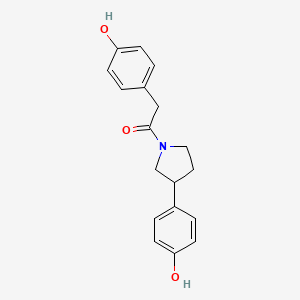
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)